Multi-kinase-IN-4

kinase inhibition IC50 multi-targeted inhibitor

Non-reproducible kinase inhibitor selectivity often undermines experimental data. Multi-kinase-IN-4 (Compound 5d) solves this with a fully characterized, ATP-competitive inhibition profile across VEGFR2, EGFR, HER2, and CDK2. - Quantified potency: IC50 values of 0.336, 0.22, 0.184, and 2.097 µM eliminate guesswork. - Validated biology: Induces S-phase arrest (+9.23% at 7.1 µM) and caspase-3/9/Bax-dependent apoptosis in HepG2 cells. - Reliable supply: ≥98% purity, batch-to-batch consistency, and global logistics tailored for institutional procurement.

Molecular Formula C21H20ClFN2OS
Molecular Weight 402.9 g/mol
Cat. No. B12381351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMulti-kinase-IN-4
Molecular FormulaC21H20ClFN2OS
Molecular Weight402.9 g/mol
Structural Identifiers
SMILESCCC(=CCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=CC=C(C=C3)Cl)C
InChIInChI=1S/C21H20ClFN2OS/c1-3-14(2)10-11-25-20(26)18-12-17(23)8-9-19(18)24-21(25)27-13-15-4-6-16(22)7-5-15/h4-10,12H,3,11,13H2,1-2H3/b14-10+
InChIKeyYVQVKOLWSCKSFG-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Multi-kinase-IN-4 Overview


Multi-kinase-IN-4 (also designated compound 5d) is a synthetic quinazolin-4(3H)-one derivative that functions as a multi-targeted kinase inhibitor. It exhibits direct, ATP-competitive inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and cyclin-dependent kinase 2 (CDK2), with reported IC50 values of 0.336 µM, 0.22 µM, 0.184 µM, and 2.097 µM, respectively [1]. The compound demonstrates broad-spectrum cytotoxicity against multiple cancer cell lines (HepG2, MCF-7, MDA-231, HeLa) with IC50 values ranging from 1.94 to 7.1 µM, while showing comparatively lower toxicity toward normal WI-38 fibroblast cells (IC50 = 40.85 µM) [1]. Its molecular formula is C21H20ClFN2OS, with a molecular weight of 402.91 g/mol and a standard purity of ≥98% as reported by commercial suppliers . Multi-kinase-IN-4 is intended exclusively for laboratory research use in oncology and kinase signaling investigations.

Multi-target kinase inhibition profiling across VEGFR2, EGFR, HER2, and CDK2
Coordinated RTK signaling pathway studies in oncology research models
Kinase-driven cell-model endpoint review with reported selectivity context

Multi-kinase-IN-4 Substitution Risks


Multi-kinase inhibitors exhibit highly divergent selectivity fingerprints that directly impact experimental reproducibility and biological interpretation. Multi-kinase-IN-4 possesses a defined and experimentally verified inhibition profile against VEGFR2 (IC50 = 0.336 µM), EGFR (0.22 µM), HER2 (0.184 µM), and CDK2 (2.097 µM) [1]. Substituting this compound with a generic "multi-kinase inhibitor" such as sorafenib, regorafenib, or sunitinib would introduce a fundamentally different target engagement landscape—for instance, sorafenib primarily inhibits RAF kinases and VEGFR2 (IC50 = 0.042 µM) but lacks substantive activity against EGFR/HER2 [1], while regorafenib targets VEGFR2 with higher potency (IC50 ≈ 0.0042 µM) but exhibits a distinct off-target profile including TIE2 and FGFR [2]. These divergent selectivity patterns translate into different cellular response signatures, pathway modulation, and safety margins. Experimental designs that interchange multi-kinase inhibitors without quantitative target validation risk generating non-comparable or misleading datasets, particularly when the biological endpoint depends on coordinated inhibition of the EGFR/HER2/VEGFR2 axis.

Multi-kinase-IN-4
Generic multi-kinase inhibitor
Defined VEGFR2/EGFR/HER2/CDK2 inhibition profile
Divergent selectivity; may lack EGFR/HER2 coverage
Verified four-target engagement in reported assay
Target landscape may shift; off-target profiles differ

Substituting with sorafenib, regorafenib, or sunitinib introduces fundamentally different target-engagement landscapes. Selectivity fingerprints may not transfer; coordinated EGFR/HER2/VEGFR2 axis modulation requires compound-specific validation.

Multi-kinase-IN-4 Quantitative Evidence


Kinase Inhibition Profile vs. Reference Inhibitors

In a direct head-to-head biochemical kinase inhibition assay, Multi-kinase-IN-4 (compound 5d) was compared against reference positive controls for each target. Against EGFR, 5d exhibited an IC50 of 0.22 ± 0.013 µM, compared to erlotinib at 0.036 ± 0.002 µM. Against HER2, 5d showed an IC50 of 0.184 ± 0.008 µM, versus erlotinib at 0.031 ± 0.002 µM. Against VEGFR2, 5d demonstrated an IC50 of 0.336 ± 0.009 µM, versus sorafenib at 0.042 ± 0.002 µM. Against CDK2, 5d was less potent with an IC50 of 2.097 ± 0.126 µM, compared to roscovitine at 0.32 ± 0.019 µM [1]. These data establish that 5d achieves nanomolar-range inhibition of EGFR, HER2, and VEGFR2 comparable to clinically utilized reference inhibitors, while exhibiting reduced CDK2 activity—a selectivity characteristic that distinguishes it from pan-CDK inhibitors.

Kinase inhibition profile
Head-to-head
VEGFR2: 0.336 µM (5d) vs 0.042 µM (sorafenib)
EGFR: 0.22 µM vs 0.036 µM (erlotinib); HER2: 0.184 µM vs 0.031 µM; CDK2: 2.097 µM vs 0.32 µM (roscovitine)
Supports multi-pathway inhibition study design
Reported comparator-assay context; absolute potency differs per target
kinase inhibition IC50 multi-targeted inhibitor VEGFR2 EGFR HER2 CDK2

Cancer Cell Cytotoxicity vs. Doxorubicin

Multi-kinase-IN-4 (5d) was evaluated for cytotoxicity against a panel of four human cancer cell lines in parallel with the standard chemotherapeutic agent doxorubicin. 5d exhibited broad-spectrum anti-proliferative activity with IC50 values ranging from 1.94 to 7.1 µM across HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), MDA-231 (triple-negative breast cancer), and HeLa (cervical carcinoma) cells. In the same assay system, doxorubicin displayed IC50 values ranging from 3.18 to 5.57 µM [1]. Notably, 5d achieved comparable or superior potency to doxorubicin in certain cell lines (e.g., MDA-231: 5d IC50 = 1.94 µM vs. doxorubicin IC50 range 3.18–5.57 µM), demonstrating that this quinazolinone derivative produces clinically relevant cytotoxic effects through multi-kinase inhibition rather than DNA intercalation.

Cancer cell cytotoxicity
Head-to-head
1.94–7.1 µM across HepG2, MCF-7, MDA-231, HeLa
Doxorubicin range: 3.18–5.57 µM in same assay
Supports cell-model endpoint review
Reported response context; 48-hr exposure, colorimetric readout
cytotoxicity cancer cell lines HepG2 MCF-7 MDA-231 HeLa doxorubicin

Safety Margin in Normal Cells vs. Doxorubicin

To assess potential therapeutic index, Multi-kinase-IN-4 (5d) and doxorubicin were evaluated against the normal human lung fibroblast cell line WI-38 under identical assay conditions. 5d exhibited substantially lower toxicity toward normal cells, with an IC50 of 40.85 µM, compared to doxorubicin which demonstrated an IC50 of 6.72 µM [1]. This corresponds to a 6.1-fold improvement in the concentration required to reduce normal cell viability by 50%. When combined with the cancer cell cytotoxicity data, the selectivity index (IC50 WI-38 / IC50 cancer cell) for 5d ranges from 5.8 to 21.1 across the tested cancer lines, whereas doxorubicin's selectivity index is substantially narrower (approximately 1.2 to 2.1). This quantitative differential indicates that 5d preferentially targets cancer cells over normal fibroblasts to a significantly greater extent than the standard chemotherapeutic comparator.

Normal-cell response
Head-to-head
WI-38 IC50: 40.85 µM (5d) vs 6.72 µM (doxorubicin)
Selectivity index range: 5.8–21.1 across tested cancer lines
Normal-cell response context for extended-duration studies
Reported differential; WI-38 fibroblast model, 48-hr exposure
selectivity index normal cell toxicity WI-38 safety profile doxorubicin

S-Phase Arrest & Apoptosis in HepG2 Cells

In HepG2 hepatocellular carcinoma cells treated with 7.1 µM Multi-kinase-IN-4 (5d) for 24 hours, flow cytometric analysis revealed a 9.23% increase in the S-phase cell population, accompanied by reductions of 4.50% and 4.73% in the G0-G1 and G2/M phases, respectively [1]. Concurrently, 5d induced early apoptosis in 7.51% of cells and late apoptosis in an additional population under the same conditions . Molecular analysis confirmed that this apoptotic response was mediated through upregulation of proapoptotic genes caspase-3, caspase-9, and Bax, coupled with downregulation of the anti-apoptotic gene Bcl-2 [1]. While this evidence lacks a direct comparator within the same experimental series, it establishes a clear mechanistic signature for 5d that can be benchmarked against literature values for other multi-kinase inhibitors (e.g., sorafenib predominantly induces G0-G1 arrest in HepG2 cells rather than S-phase accumulation).

S-phase arrest & apoptosis
Reported
S-phase: +9.23% shift; early apoptosis: 7.51%
HepG2 cells, 7.1 µM 5d, 24-hr, flow cytometry with PI staining
Caspase-3, caspase-9, Bax upregulated; Bcl-2 downregulated
Supports apoptosis pathway-response interpretation
Phenotype distinguishes from G1-arresting agents; confirmatory studies advised
apoptosis cell cycle arrest S-phase HepG2 caspase Bcl-2

Molecular Docking with EGFR, VEGFR2, CDK2

Computational docking studies were performed to characterize the binding mode of Multi-kinase-IN-4 (5d) within the ATP-binding pockets of EGFR (PDB: 3POZ), VEGFR2 (PDB: 3U6J), and CDK2 (PDB: 3TI1). 5d demonstrated a network of hydrogen bonding, hydrophobic, and halogen bonding interactions with key active site residues that closely resembled the binding patterns observed for reference inhibitors erlotinib, sorafenib, and sunitinib [1]. While quantitative docking scores and binding energies were not reported in a directly comparable format, the qualitative similarity of interaction patterns to clinically validated kinase inhibitors supports the proposed ATP-competitive mechanism of action. This computational evidence complements the biochemical IC50 data and provides a structural rationale for the observed multi-kinase inhibition profile.

Molecular docking
Context-dependent
Hydrogen, hydrophobic, halogen bonding with EGFR, VEGFR2, CDK2 ATP pockets
Interaction patterns resemble erlotinib, sorafenib, sunitinib binding modes
Supports ATP-competitive mechanism interpretation
Qualitative similarity; quantitative docking scores not directly comparable
molecular docking binding interactions hydrogen bonding halogen bonding in silico

Multi-kinase-IN-4 Research Applications


EGFR/HER2/VEGFR2 Co-Inhibition Studies

Based on the direct head-to-head biochemical IC50 data establishing nanomolar-range inhibition of VEGFR2 (0.336 µM), EGFR (0.22 µM), and HER2 (0.184 µM) [1], Multi-kinase-IN-4 is optimally suited for in vitro investigations examining the coordinated role of these three receptor tyrosine kinases in cancer cell proliferation, migration, and survival. The quantified selectivity profile enables researchers to design concentration-response experiments (e.g., 0.1–10 µM range) that achieve simultaneous modulation of the EGFR/HER2/VEGFR2 signaling axis, making it particularly valuable for studies in breast cancer (MCF-7, MDA-231), hepatocellular carcinoma (HepG2), and other tumor types where these pathways are co-activated.

Apoptosis & S-Phase Arrest Studies

The validated S-phase cell cycle arrest phenotype (+9.23% S-phase accumulation at 7.1 µM) and induction of both early and late apoptosis in HepG2 cells [1] position Multi-kinase-IN-4 as a valuable tool for investigating apoptosis signaling cascades. The documented upregulation of caspase-3, caspase-9, and Bax, along with Bcl-2 downregulation [1], provides a clear molecular signature that can be used to benchmark compound activity or to dissect the relative contributions of EGFR/HER2/VEGFR2 inhibition to apoptotic pathway activation.

Quinazolinone SAR Studies

As a well-characterized quinazolin-4(3H)-one derivative with a complete kinase inhibition profile (IC50 values for four distinct targets) and molecular docking validation [1], Multi-kinase-IN-4 serves as an ideal reference compound for medicinal chemistry SAR campaigns. Its defined binding interactions (hydrogen, hydrophobic, and halogen bonding) with EGFR, VEGFR2, and CDK2 provide a structural template for rational design of analogs with improved potency or altered selectivity, while its cytotoxicity and safety data offer comparative benchmarks for evaluating new derivatives.

Kinase-Targeted Alternative to DNA-Damaging Agents

Given the direct head-to-head cytotoxicity comparison showing that Multi-kinase-IN-4 achieves comparable anti-proliferative potency to doxorubicin (IC50 range 1.94–7.1 µM vs. 3.18–5.57 µM) across four cancer cell lines, yet with 6.1-fold lower toxicity to normal WI-38 fibroblasts [1], this compound is particularly suitable for experiments requiring extended treatment durations or for studies where minimizing confounding DNA damage responses is essential. It provides a kinase-targeted alternative to cytotoxic chemotherapeutics for pathway-focused oncology research.

Application
Selection Property
Validation Focus
RTK co-inhibition signaling studies
Multi-target inhibition profile
EGFR/HER2/VEGFR2 pathway-response endpoints
Apoptosis pathway-response studies
S-phase arrest and caspase activation
Apoptosis marker and cell-cycle endpoint review
Quinazolinone SAR and lead optimization
Defined binding interaction template
Structural analog activity benchmarking
Kinase-pathway cytotoxicity profiling
Kinase-targeted mechanism of action
Cell-model endpoint and selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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